TC AC 28 BRD2 BD2 vs BD1: 20-Fold Intramolecular Domain Selectivity
TC AC 28 exhibits 20-fold selectivity for the second bromodomain (BD2) of BRD2 over the first bromodomain (BD1) within the same protein [1]. This intramolecular selectivity is a quantifiable differentiating feature relative to most BET bromodomain ligands, which typically show comparable affinity for BD1 and BD2 or preferential BD1 binding.
| Evidence Dimension | BRD2 Bromodomain Binding Affinity (Kd) |
|---|---|
| Target Compound Data | BRD2(2): 40 nM; BRD2(1): 800 nM |
| Comparator Or Baseline | BRD2(1) as intramolecular baseline |
| Quantified Difference | 20-fold selectivity (800 nM / 40 nM) |
| Conditions | In vitro binding assay; protein construct containing individual bromodomains |
Why This Matters
This differential BD2 affinity enables researchers to isolate BD2-specific functions from BD1-mediated effects, a capability not available with pan-BET inhibitors or BD1-preferring ligands.
- [1] Baud, M. G. J., et al. New Synthetic Routes to Triazolo-Benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry, 2016, 59, 1492-1500. View Source
- [2] Khan, R., et al. Gram-Scale Laboratory Synthesis of TC AC 28, a High-Affinity BET Bromodomain Ligand. ACS Omega, 2017, 2, 4328-4332. View Source
